molecular formula C6H7BrN2O2 B1430953 Ethyl 2-bromo-1H-imidazole-5-carboxylate CAS No. 74478-93-6

Ethyl 2-bromo-1H-imidazole-5-carboxylate

Cat. No.: B1430953
CAS No.: 74478-93-6
M. Wt: 219.04 g/mol
InChI Key: CUGKLRCATMVAFG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is this compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, imidazoles in general have been synthesized through various methods . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) . The InChI key is CUGKLRCATMVAFG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a number of physicochemical properties such as a molar refractivity of 42.37 and a TPSA of 54.98 Ų . It also has a Log Po/w (iLOGP) of 1.58 .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for Ethyl 2-bromo-1H-imidazole-5-carboxylate were not found in the search results, imidazoles in general are being deployed in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of imidazoles is both highly topical and necessary .

Mechanism of Action

Target of Action

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and inhibiting or activating enzymatic activity . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound could influence multiple pathways.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would influence its pharmacokinetic profile .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, it is possible that this compound could have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment.

Properties

IUPAC Name

ethyl 2-bromo-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGKLRCATMVAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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